N-(2-carbamoylphenyl)pyridine-4-carboxamide
Description
N-(2-Carbamoylphenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 2-carbamoylphenyl group. This structural motif positions it within a broader class of aryl carboxamide derivatives, which are frequently explored for their pharmacological and material science applications. The carbamoyl and pyridine moieties often confer solubility and binding affinity, making such derivatives candidates for enzyme inhibition (e.g., PI3Kα, HDACs) and materials science (e.g., phase-transition crystals) .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-3-1-2-4-11(10)16-13(18)9-5-7-15-8-6-9/h1-8H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDVOLDWRMEYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-carbamoylphenyl)pyridine-4-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. The amidation reaction involves the activation of the carboxylic acid group, which then reacts with an amine to form the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-carbamoylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-(2-carbamoylphenyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . This compound acts as a prodrug, which means it requires activation by specific enzymes, such as amidases, to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-carbamoylphenyl)pyridine-4-carboxamide with structurally related compounds, emphasizing substituent effects on biological activity, physicochemical properties, and applications.
Structural Analogues in Medicinal Chemistry
A. PI3Kα Inhibitors
Compounds 14d , 14e , 14f , and 14g () share a pyridine-4-carboxamide scaffold but differ in substituents on the phenyl ring (e.g., 4-fluoro, 4-bromo, 4-chloro, phenyl). These modifications significantly impact PI3Kα inhibition and cytotoxicity:
- 14d (4-fluoro): Moderate inhibition (IC₅₀ ~0.5 μM) with low cytotoxicity against A549 cells.
- 14e (4-bromo): Enhanced kinase inhibition (IC₅₀ ~0.3 μM) but higher toxicity in PC-3 cells.
- 12h (unsubstituted phenyl): Comparable activity to clinical candidates GDC-0941 and PI103, suggesting the carboxamide group is critical for binding .
B. Anti-inflammatory Agents
Derivatives such as N-[2-(aryl)thiazolidin-3-yl]pyridine-4-carboxamide (5a-p) () demonstrate that electron-withdrawing groups (e.g., nitro) at the aryl ring enhance anti-inflammatory activity (IC₅₀ ~0.8 mM), while bulky substituents reduce potency. 3D-QSAR studies reveal that hydrogen-bond acceptor sites on the pyridine ring optimize target interactions .
C. Antidepressant and Nootropic Agents Compound 66 (N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide) () shows dose-dependent antidepressant activity (100 mg/kg in mice), attributed to the 2,5-dimethoxy group enhancing blood-brain barrier penetration. In contrast, unsubstituted analogues exhibit minimal efficacy .
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